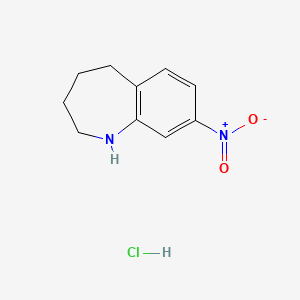

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

Descripción general

Descripción

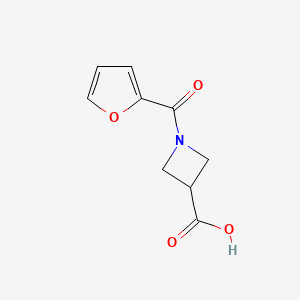

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound with the CAS Number: 2031269-02-8 . It has a molecular weight of 228.68 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is C10H13ClN2O2 . The InChI key is FSTRQCRJXUCYBB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a powder at room temperature . It has a molecular weight of 228.68 .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Analysis

Nitro derivatives of benzazepines, including compounds related to 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, have been synthesized with high regioselectivity. These derivatives are obtained through reactions involving corresponding tetrahydrospiro[3H-2-benzazepine-3,1"-cycloalkanes] with potassium nitrate and concentrated H2SO4. The oxidative reaction of nitrogen-carbon bonds in these spirobenzazepines has been performed using H2O2 and catalytic amounts of sodium tungstate, yielding nitrones in moderate to high yields. Stereochemical assignments were derived from comprehensive 1H NMR spectroscopic data and X-ray crystallographic analysis, indicating a preference for the azepine ring to adopt a chair conformation in solution, with equatorial disposition of substituents at C-5 (Varlamov et al., 2001).

Synthetic Pathways to Benzazepine Derivatives

The synthesis of various 2,3,4,5-tetrahydro-1H-benzazepine derivatives has been described through multi-step procedures. These involve the condensation of arylaldehydes with 2-nitropropanes to give nitroalcohols, which are then reduced to alcohol amines. Further condensation with arylacetaldehydes yields imino derivatives, which upon reduction give secondary amines. These amines, when treated with mineral acids, cyclize to the target benzazepine compounds. The synthetic pathways outlined provide insight into the versatile chemistry surrounding benzazepine derivatives, relevant to the study of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride (Bobowski et al., 1979).

Dopaminergic Activity and NMDA Receptor Affinity

Compounds structurally related to 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride have been evaluated for their dopaminergic activity and affinity to NMDA receptors. For instance, certain 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and assessed as agonists of dopamine receptors. Their preparation involves cyclization of amino alcohols and subsequent demethylation of dimethoxy groups to yield catecholic moieties. Preliminary evidence suggests dopaminergic activity in both central and peripheral contexts, highlighting the potential neurological implications of these benzazepine derivatives (Pfeiffer et al., 1982).

Additionally, a novel synthesis of 1-substituted tetrahydro-1H-3-benzazepines has been explored, investigating their affinity to the phencyclidine binding site of the NMDA receptor. The synthesis employs a nitrostyrene intermediate, allowing the addition of various nucleophiles to yield nitroacetals, which are then cyclized to produce 3-benzazepines. These compounds, particularly those with a conformationally restricted and H-bond accepting substituent, display significant NMDA receptor affinity, further contributing to the understanding of benzazepine derivatives in neurochemical contexts (Krull & Wünsch, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9;/h4-5,7,11H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQDTCJHIYBCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)

![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)

![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)